Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound that has been studied for its potential anti-HIV-1 activity . The primary target of this compound is the HIV-1 integrase (IN) , an enzyme that is essential for the replication of the HIV-1 virus .
Mode of Action
The compound interacts with the active site of the HIV-1 IN . The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the IN, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The inhibition of the HIV-1 IN disrupts the life cycle of the HIV-1 virus . The life cycle of the virus includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the IN, the compound prevents the integration step, which is crucial for the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus replication . In in vitro studies, the compound showed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds similar to this compound exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate starting materials. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often involve heating the mixture to reflux in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidines .
Scientific Research Applications
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- 2-(Butylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(Ethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the 4-oxo functionality, which contribute to its distinct chemical reactivity and biological activity . These features make it a valuable scaffold for drug design and other applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYFDMBWJWDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325790 | |
Record name | Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32092-18-5 | |
Record name | 32092-18-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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